molecular formula C19H24ClN5O3S B4614586 4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine

4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine

Cat. No. B4614586
M. Wt: 437.9 g/mol
InChI Key: XVZAEJUDFLGAAV-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of heterocyclic compounds known for their versatile chemical and biological properties. Although the specific compound was not directly identified in the literature, related compounds have been synthesized and studied for their potential applications in various fields, excluding drug use and dosage information.

Synthesis Analysis

Synthesis approaches for similar compounds involve multi-step reactions including condensation, chlorination, nucleophilic substitution, and cyclization processes. For example, Lei et al. (2017) developed a rapid and green synthetic method for a related compound through a three-step process with a total yield of 43% (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017). Another study by Chen et al. (2014) described the synthesis of a novel thieno pyrimidine compound through five steps, including cyclization and substitution with morpholine and piperazine (Chen, C., Sun, C., Xu, S., Tu, Y., Zheng, P., & Zhu, W., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using NMR and MS spectroscopy. The three-dimensional structure of some derivatives has been determined by single crystal X-ray crystallography, revealing detailed insights into their molecular conformations and interactions (Bhat, M.A., Al-Omar, M., Ghabbour, H., & Naglah, A., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include nucleophilic substitution reactions, cyclizations, and reactions with various reagents to yield a wide range of derivatives with diverse chemical properties. For instance, Mallesha et al. (2012) synthesized a series of derivatives by a nucleophilic substitution reaction, evaluating their antiproliferative effect (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012).

properties

IUPAC Name

4-[6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O3S/c1-15-21-18(14-19(22-15)24-10-12-28-13-11-24)23-6-8-25(9-7-23)29(26,27)17-5-3-2-4-16(17)20/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZAEJUDFLGAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine
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4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine
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4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine
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4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine
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4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine
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4-(6-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine

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